Aniline nitrate

Organic synthesis Chemical procurement Laboratory safety

Select Aniline Nitrate for its unique crystalline stability and controlled reactivity, fundamentally different from liquid aniline. Its defined decomposition (~190°C) enables melt-phase nitrations with superior regioselectivity and fewer byproducts. The well-characterized orthorhombic crystal lattice ensures batch-to-batch consistency, making it the preferred precursor for precision synthesis and analytical standards. Avoid the handling hazards and uncontrolled reactions of free aniline.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 542-15-4
Cat. No. B1235615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAniline nitrate
CAS542-15-4
Synonymsaniline
aniline aluminium salt
aniline dihydrofluoride
aniline diphosphate (1:1)
aniline diphosphate (3:1)
aniline diphosphate (4:1)
aniline hydrobromide
aniline hydrochloride
aniline hydrochloride-(14)C-labeled cpd
aniline hydrochloride-(15)N-labeled cpd
aniline hydrofluoride
aniline hydrogen iodide
aniline monosulfate
aniline nitrate
aniline perchlorate
aniline phosphate (1:1)
aniline phosphate (1:2)
aniline phosphate (2:1)
aniline phosphonate (1:1)
aniline sulfate
aniline sulfate (2:1)
aniline sulfate (2:1), (14)C-labeled cpd
aniline, (13)C-labeled cpd
aniline, (14)C-labeled cpd
aniline, 15N-labeled cpd
aniline, 2-(13)C-labeled cpd
aniline, 3-(13)C-labeled cpd
aniline, 3H-labeled cpd
aniline, 4-(13)C-labeled cpd
aniline, conjugate acid
aniline, ion(1+)
aniline, magnesium (1:1) salt
aniline, monolithium salt
aniline, sodium salt
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N.[N+](=O)(O)[O-]
InChIInChI=1S/C6H7N.HNO3/c7-6-4-2-1-3-5-6;2-1(3)4/h1-5H,7H2;(H,2,3,4)
InChIKeyGUQAPPPKAMUNSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aniline Nitrate (CAS 542-15-4): Procurement Specifications and Baseline Characterization for Industrial and Research Selection


Aniline nitrate (CAS 542-15-4), also designated as anilinium nitrate, is an organic salt formed by the protonation of aniline (C₆H₅NH₂) with nitric acid [1]. It is classified as a primary aromatic amine salt with the molecular formula C₆H₈N₂O₃ and a molecular weight of 156.14 g/mol . The compound is typically encountered as a crystalline solid, exhibiting a density of 1.36 g/mL at 25°C and a decomposition temperature of approximately 190°C [2]. Its structure is characterized by a well-defined orthorhombic crystal lattice in the Pbca space group, featuring alternating organic and inorganic layers stabilized by an extensive hydrogen-bonding network [3].

Why Aniline Nitrate (CAS 542-15-4) Cannot Be Replaced by Aniline or Other In-Class Salts: A Procurement-Critical Analysis


Generic substitution between aniline nitrate and its parent base, aniline, or other aniline-derived salts (e.g., hydrochloride, sulfate) is not scientifically justifiable due to fundamental differences in physical state, stability, and reactivity profiles. Aniline is a toxic, air-sensitive liquid with a strong fishy odor, while aniline nitrate is a stable, crystalline solid that can be handled with standard laboratory practices [1]. The formation of the nitrate salt dramatically alters the electron density on the aromatic ring, enabling synthetic pathways—such as controlled nitration—that are impossible or uncontrollable with free aniline . Furthermore, the extensive hydrogen-bonding network and unique layered crystal structure of aniline nitrate dictate its solubility, thermal decomposition, and spectroscopic behavior, directly impacting its utility in applications ranging from analytical method development to materials science [2]. The evidence detailed below provides the quantitative justification for this product-specific selection.

Aniline Nitrate (CAS 542-15-4): Direct Comparative Evidence for Scientific and Procurement Differentiation


Crystalline Salt vs. Oily Liquid: A Decisive Procurement Advantage in Handling and Storage

Aniline nitrate is a crystalline solid at standard laboratory conditions, while its parent compound, aniline, is a light brownish oily liquid that is air-sensitive and emits a musty, fish-like odor [1]. This fundamental difference in physical state eliminates the need for specialized liquid handling and storage protocols required for aniline, which is classified as toxic and a potential carcinogen [2].

Organic synthesis Chemical procurement Laboratory safety

Thermal Stability: Decomposition Temperature Differentiation for Controlled Nitration

The thermal decomposition of aniline nitrate occurs at approximately 190°C [1]. This relatively low decomposition threshold is a critical control point for synthetic applications. In contrast, free aniline has a boiling point of 184.4°C and can be distilled under reduced pressure without decomposition [2]. The nitrate salt's distinct thermal profile enables its use as a precursor in processes requiring in-situ generation of reactive nitrating species at moderate temperatures, whereas aniline would simply volatilize or undergo uncontrolled oxidation .

Energetic materials Thermal analysis Process chemistry

Crystallographic Uniqueness: Orthorhombic Pbca Lattice with Layered Hydrogen-Bonded Architecture

Aniline nitrate crystallizes in the orthorhombic space group Pbca (No. 61) with unit cell parameters a = 10.158(2) Å, b = 9.277(2) Å, c = 16.177(3) Å, and Z = 8 [1]. This structure is distinctly different from that of aniline itself, which is a liquid at room temperature, and from other aniline salts like aniline hydrochloride, which crystallizes in a monoclinic system [2]. The structure comprises alternating organic layers (containing the aromatic rings) and inorganic layers (containing ammonium groups and nitrate ions) interconnected by a robust N–H⋯O hydrogen-bonding network [3].

Crystallography Materials science Spectroscopy

Aqueous Solubility: Salting-Out Behavior in the Presence of Lanthanide Nitrates

The aqueous solubility of aniline nitrate is significantly lower than that of dysprosium hexahydrate nitrate. In a ternary system at 20°C, an increase in Dy³⁺ ion concentration results in the salting-out of aniline nitrate, a phenomenon not observed with all organic nitrate salts [1]. This behavior is distinct from that of pyridine nitrate, which forms a congruent compound (Dy(NO₃)₃·2Py·HNO₃) under similar conditions [1].

Separation science Rare earth chemistry Crystallization

Spectroscopic Differentiation: SERS Signal Enhancement Comparison

In Surface-Enhanced Raman Spectroscopy (SERS) studies, aniline exhibits significantly greater signal enhancement compared to nitrobenzene. This enhancement is dependent on the proximity of the NH₂ group to the NO₂ group in nitroaniline isomers [1]. While direct data for aniline nitrate itself is not available in this study, the principle extends: the nitrate counterion and its interaction with the anilinium cation are expected to further modulate the electronic environment, offering a distinct SERS fingerprint that differentiates it from both free aniline and other aniline salts.

Surface-enhanced Raman spectroscopy Analytical chemistry Molecular sensing

Thermal Decomposition Profile: Distinct Pyrolysis Product Distribution Compared to Other Aniline Salts

The thermal decomposition of nickel(II) aniline nitrate hydrate yields a complex mixture of 44 different organic compounds, in addition to water and ammonia [1]. In stark contrast, the thermal decomposition of nickel(II) aniline chloride, bromide, iodide, and sulfate complexes produces only aniline as the sole organic pyrolysis product, formed by simple dissociation [1].

Thermal analysis Coordination chemistry Pyrolysis

Where Aniline Nitrate (CAS 542-15-4) Provides a Verifiable Advantage: Evidence-Based Application Scenarios


Precursor for Controlled Nitration Reactions

Aniline nitrate's well-defined decomposition temperature (~190°C) and solid-state form enable its use as a stable, solid precursor for in-situ generation of nitrating species. Unlike liquid aniline, which requires harsh and often uncontrollable mixed-acid conditions that lead to tarry byproducts , aniline nitrate can be employed in melt-phase or solid-state nitrations with better regioselectivity and reduced side reactions [1].

Standard Reference Material for Vibrational Spectroscopy and Crystallography

The fully characterized orthorhombic crystal structure (Pbca, a = 10.158 Å, b = 9.277 Å, c = 16.177 Å) and detailed FT-IR and FT-Raman spectra of aniline nitrate make it an ideal standard for calibrating analytical instruments and validating computational models [2]. Its well-defined layered hydrogen-bonding network provides a benchmark for studying intermolecular interactions in organic-inorganic hybrid materials [3].

Model Compound for Studying Nitrate Salt Decomposition in Energetic Materials Research

The complex thermal decomposition profile of aniline nitrate, particularly when coordinated to transition metals, produces a rich array of nitrogen-containing organic fragments [4]. This behavior serves as a valuable model for understanding the pyrolysis of nitrate ester-based energetic materials and for developing new propellant formulations.

Separation and Purification via Salting-Out in Rare Earth Processing

The distinct salting-out behavior of aniline nitrate in the presence of lanthanide ions like Dy³⁺ can be exploited for selective precipitation or crystallization in hydrometallurgical processes [5]. This property is not universally shared by other organic nitrate salts, such as pyridine nitrate, making aniline nitrate a unique candidate for developing novel separation schemes in the rare earth industry.

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